molecular formula C13H24N2O2 B14898631 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea

1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea

Cat. No.: B14898631
M. Wt: 240.34 g/mol
InChI Key: SDTUAKKCBDVXKQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea is an organic compound that features a cyclohexyl group, a cyclopentyl group with a hydroxymethyl substituent, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-(hydroxymethyl)cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexyl isocyanate} + \text{1-(hydroxymethyl)cyclopentylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-Cyclohexyl-3-(1-carboxycyclopentyl)urea.

    Reduction: Formation of 1-Cyclohexyl-3-(1-(aminomethyl)cyclopentyl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclohexyl)urea
  • 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclobutyl)urea
  • 1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopropyl)urea

Uniqueness

1-Cyclohexyl-3-(1-(hydroxymethyl)cyclopentyl)urea is unique due to the specific combination of cyclohexyl and cyclopentyl groups with a hydroxymethyl substituent

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

1-cyclohexyl-3-[1-(hydroxymethyl)cyclopentyl]urea

InChI

InChI=1S/C13H24N2O2/c16-10-13(8-4-5-9-13)15-12(17)14-11-6-2-1-3-7-11/h11,16H,1-10H2,(H2,14,15,17)

InChI Key

SDTUAKKCBDVXKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2(CCCC2)CO

Origin of Product

United States

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